molecular formula C9H7N3O2 B3023435 5-nitro-2-(1H-pyrrol-1-yl)pyridine

5-nitro-2-(1H-pyrrol-1-yl)pyridine

Cat. No.: B3023435
M. Wt: 189.17 g/mol
InChI Key: KKUKCVWCVBNWBG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of cdc7 kinase inhibitors, which are used as a novel cancer therapy . Therefore, it can be inferred that one of its potential targets could be the Cdc7 kinase.

Mode of Action

Given its use in the synthesis of cdc7 kinase inhibitors , it can be speculated that it may interact with its targets by inhibiting the function of the Cdc7 kinase, thereby affecting cell division and growth.

Biochemical Pathways

Considering its role in the synthesis of cdc7 kinase inhibitors , it can be inferred that it may affect pathways related to cell division and growth.

Result of Action

Given its use in the synthesis of cdc7 kinase inhibitors , it can be speculated that its action may result in the inhibition of cell division and growth, particularly in cancer cells.

Chemical Reactions Analysis

WAY-634964 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols .

Scientific Research Applications

WAY-634964 has a wide range of scientific research applications:

Comparison with Similar Compounds

WAY-634964 can be compared with other similar compounds, such as:

WAY-634964 is unique due to its specific molecular structure and the range of biochemical activities it exhibits. Its versatility in various scientific applications sets it apart from other similar compounds .

Properties

IUPAC Name

5-nitro-2-pyrrol-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)8-3-4-9(10-7-8)11-5-1-2-6-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUKCVWCVBNWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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